molecular formula C21H21N3O2S B299790 4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether CAS No. 302905-01-7

4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether

Cat. No.: B299790
CAS No.: 302905-01-7
M. Wt: 379.5 g/mol
InChI Key: HXJLQFPFMYJEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether is a complex organic compound that features a piperazine ring, a thiazole ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether typically involves multiple steps, including the formation of the piperazine and thiazole rings, followed by their coupling. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The thiazole ring can be synthesized through the reaction of thioamides with α-haloketones . The final step involves the coupling of the piperazine and thiazole rings under basic conditions, often using reagents such as diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiazole ring may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to various effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether is unique due to its combination of a piperazine ring, a thiazole ring, and a benzoyl group This combination imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

[4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-18-9-7-16(8-10-18)19-15-27-21(22-19)24-13-11-23(12-14-24)20(25)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJLQFPFMYJEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.